SMAD3Inhibtor,SIS3-d3
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Overview
Description
SMAD3Inhibitor, SIS3-d3, is a selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This compound specifically targets the phosphorylation of SMAD3, a key protein involved in the TGF-β signaling cascade. By inhibiting SMAD3, SIS3-d3 can modulate various cellular processes, including fibrosis, inflammation, and cancer progression .
Preparation Methods
The synthesis of SMAD3Inhibitor, SIS3-d3, involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and therapeutic applications .
Chemical Reactions Analysis
SMAD3Inhibitor, SIS3-d3, undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to SMAD3.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s inhibitory activity
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SMAD3Inhibitor, SIS3-d3, has a wide range of scientific research applications:
Chemistry: It is used to study the TGF-β signaling pathway and its role in various cellular processes.
Mechanism of Action
SMAD3Inhibitor, SIS3-d3, exerts its effects by selectively blocking the phosphorylation of SMAD3, a critical step in the TGF-β signaling pathway. This inhibition prevents SMAD3 from translocating to the nucleus and regulating the expression of target genes involved in fibrosis, inflammation, and cancer progression . The molecular targets and pathways involved include the TGF-β receptors, SMAD3, and downstream signaling molecules .
Comparison with Similar Compounds
SMAD3Inhibitor, SIS3-d3, is unique in its selective inhibition of SMAD3 phosphorylation without affecting other signaling pathways such as SMAD2, MAPK, ERK, or PI3K . Similar compounds include:
SB431542: A TGF-β receptor kinase inhibitor that affects both SMAD2 and SMAD3 signaling.
SD-208: Another TGF-β receptor kinase inhibitor with broader effects on the TGF-β signaling pathway
These compounds differ in their specificity and range of action, with SIS3-d3 being more selective for SMAD3 .
Properties
Molecular Formula |
C28H27N3O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3 |
InChI Key |
IJYPHMXWKKKHGT-NTTJVEKVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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